7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride
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Overview
Description
7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the 7th position of the indole ring and a piperidin-3-yl group attached to the 3rd position of the indole ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
It’s likely that the compound interacts with its targets (potentially serotonergic and dopaminergic receptors) to induce changes in cellular signaling pathways . This interaction could lead to alterations in the physiological processes controlled by these receptors.
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence the serotonin and dopamine pathways, which are involved in mood regulation, reward processing, and motor control .
Pharmacokinetics
The design and development of new drugs often involve modifications to improve pharmacokinetic differences .
Result of Action
Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .
Action Environment
Factors such as ph, tissue distribution, off-target toxicity, metabolic clearance, and blood stream and cerebrospinal fluid distribution can affect the identity and action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and piperidine.
Formation of Intermediate: The 7-fluoroindole undergoes a nucleophilic substitution reaction with piperidine to form an intermediate compound.
Hydrochloride Salt Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 7-Fluoro-3-(piperidin-3-yl)-1h-indole.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The fluorine atom or the piperidin-3-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives.
Scientific Research Applications
7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar structure but with a benzoxazole ring instead of an indole ring.
Substituted Pyrrolo[3,4-c]pyridines: These compounds share the piperidine moiety but have different core structures.
Uniqueness
7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride is unique due to the specific positioning of the fluorine atom and the piperidin-3-yl group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
7-fluoro-3-piperidin-3-yl-1H-indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2.ClH/c14-12-5-1-4-10-11(8-16-13(10)12)9-3-2-6-15-7-9;/h1,4-5,8-9,15-16H,2-3,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVHVPSGWFPZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CNC3=C2C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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